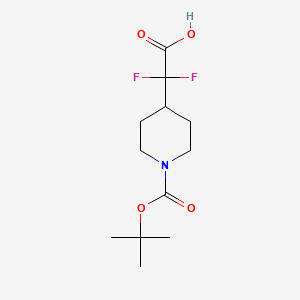

2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2,2-difluoroacetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2,2-difluoroacetic acid” is likely to be a complex organic molecule. It seems to contain a piperidine ring, which is a common feature in many pharmaceuticals and other active compounds . The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis .

Scientific Research Applications

Asymmetric Synthesis

- The compound has been utilized in the asymmetric synthesis of piperidinedicarboxylic acid derivatives. For example, (2S,3S)-3-(tert-butoxycarbonyl)-2-piperidinecarboxylic acid and its analogs have been synthesized starting from L-aspartic acid beta-tert-butyl ester (Xue et al., 2002).

Pharmaceutical Chemistry

- This chemical has played a role in the discovery of new molecules with potential pharmaceutical applications. For example, novel (4-piperidinyl)-piperazine derivatives synthesized and evaluated as ACC1/2 non-selective inhibitors used a fluorine-substituted tert-butoxycarbonyl group (Chonan et al., 2011).

Heterocyclic Chemistry

- It has been involved in the synthesis of 5-deaza-7-desmethylene analogues of tetrahydrofolic acid, which are significant in folate-mediated one-carbon metabolism (Rosowsky et al., 1994).

Photolithography

- In photolithography, the compound has been used to study acid-catalyzed deprotection of tert-butoxycarbonyl groups in polymer films (Frenette et al., 2005).

Mechanism of Action

Target of Action

Similar compounds are often used as linkers in protac (proteolysis targeting chimera) development for targeted protein degradation . The specific target protein would depend on the other components of the PROTAC molecule.

Mode of Action

The compound acts as a linker in PROTACs, which are bifunctional molecules. One end of the PROTAC binds to the target protein, while the other end binds to an E3 ubiquitin ligase. The linker, which includes our compound of interest, connects these two ends. The formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase leads to ubiquitination and subsequent degradation of the target protein .

Biochemical Pathways

The compound plays a role in the ubiquitin-proteasome pathway. This pathway is responsible for protein degradation in cells. By facilitating the degradation of specific target proteins, the compound can influence various biochemical pathways depending on the function of the target protein .

Pharmacokinetics

The design of protacs often considers these properties to ensure optimal bioavailability .

Result of Action

The result of the compound’s action is the degradation of the target protein. This can have various effects at the molecular and cellular level, depending on the role of the target protein. For example, if the target protein is a key player in a disease pathway, its degradation could potentially ameliorate the disease .

Action Environment

The action of the compound can be influenced by various environmental factors. For example, the pH and enzymatic conditions can affect the stability and efficacy of the PROTAC. Additionally, the presence of competing substrates or inhibitors can also influence the compound’s action .

Future Directions

properties

IUPAC Name |

2,2-difluoro-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19F2NO4/c1-11(2,3)19-10(18)15-6-4-8(5-7-15)12(13,14)9(16)17/h8H,4-7H2,1-3H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKLRIUFRABWFPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C(C(=O)O)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19F2NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1258638-62-8 |

Source

|

| Record name | 2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2,2-difluoroacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2472045.png)

![N-(sec-butyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2472053.png)

![N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(3-chloro-4-fluorophenyl)oxalamide](/img/structure/B2472055.png)

![2-[5-(2-Fluorobenzoyl)-2-thienyl]acetic acid](/img/structure/B2472056.png)

![1-[4-(2,3-Dihydroindole-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2472059.png)